molecular formula C20H27NO B5032939 1-(6-Naphthalen-2-yloxyhexyl)pyrrolidine

1-(6-Naphthalen-2-yloxyhexyl)pyrrolidine

Cat. No.: B5032939
M. Wt: 297.4 g/mol
InChI Key: DOYRZOJMCPWLRD-UHFFFAOYSA-N
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Description

1-(6-Naphthalen-2-yloxyhexyl)pyrrolidine is a pyrrolidine derivative characterized by a hexyl chain substituted with a naphthalen-2-yloxy group at the sixth carbon and a pyrrolidine ring at the terminal position. The compound’s structure combines a rigid naphthalene aromatic system with a flexible hexyloxy linker and a pyrrolidine moiety, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions .

Properties

IUPAC Name

1-(6-naphthalen-2-yloxyhexyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1(5-13-21-14-6-7-15-21)2-8-16-22-20-12-11-18-9-3-4-10-19(18)17-20/h3-4,9-12,17H,1-2,5-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYRZOJMCPWLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCCCOC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Naphthalen-2-yloxyhexyl)pyrrolidine typically involves the following steps:

    Formation of the Hexyl Chain: The hexyl chain can be synthesized through standard organic reactions such as alkylation or reduction of appropriate precursors.

    Attachment of the Naphthalene Moiety: The naphthalene group is introduced via an etherification reaction, where a naphthol derivative reacts with the hexyl chain under basic conditions.

    Formation of the Pyrrolidine Ring: The final step involves the cyclization of the intermediate compound to form the pyrrolidine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Naphthalen-2-yloxyhexyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene or pyrrolidine rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-Naphthalen-2-yloxyhexyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its structural properties can be exploited in the design of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It may find use in the synthesis of advanced materials and chemicals with specialized functions.

Mechanism of Action

The mechanism of action of 1-(6-Naphthalen-2-yloxyhexyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and naphthalene moiety can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological activities. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Aromatic Substituents

  • Naphthalene vs.

Pharmacological Profile

  • Pyrrolidine as a Pharmacophore: While PHP and TCPy exhibit psychoactive properties due to cyclohexyl-aryl interactions with NMDA receptors , the target compound’s naphthalene-hexyloxy substitution may redirect activity toward non-neurological targets, such as enzymes or kinases .
  • Anticancer Potential: Fused pyrrolidine-naphthyridine systems (e.g., 1-cyclohexyl-7-tosyl-pyrrolo[2,3-h][1,6]naphthyridine) demonstrate cytotoxic activity via DNA intercalation, suggesting a possible pathway for the target compound if similar fused systems are synthesized .

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